Sulfide, tert-butyl cyclohexyl

Lipophilicity Druglikeness Physicochemical Properties

Sulfide, tert-butyl cyclohexyl (CAS 7133-23-5), also known as (tert-butylsulfanyl)cyclohexane, is a dialkyl thioether characterized by a sterically hindered tert-butyl group and a cyclohexyl ring linked by a sulfur atom. This unique combination of bulky aliphatic moieties dictates its distinct physicochemical profile, including a predicted high logP of approximately 4.18 and low aqueous solubility, which are critical parameters for its behavior in complex chemical systems.

Molecular Formula C10H20S
Molecular Weight 172.33 g/mol
CAS No. 7133-23-5
Cat. No. B3056422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfide, tert-butyl cyclohexyl
CAS7133-23-5
Molecular FormulaC10H20S
Molecular Weight172.33 g/mol
Structural Identifiers
SMILESCC(C)(C)SC1CCCCC1
InChIInChI=1S/C10H20S/c1-10(2,3)11-9-7-5-4-6-8-9/h9H,4-8H2,1-3H3
InChIKeyZNPQTUSPUQIGNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfide, tert-butyl cyclohexyl (CAS 7133-23-5): A Distinct Aliphatic Thioether for Advanced Chemical Synthesis and Physicochemical Research


Sulfide, tert-butyl cyclohexyl (CAS 7133-23-5), also known as (tert-butylsulfanyl)cyclohexane, is a dialkyl thioether characterized by a sterically hindered tert-butyl group and a cyclohexyl ring linked by a sulfur atom [1]. This unique combination of bulky aliphatic moieties dictates its distinct physicochemical profile, including a predicted high logP of approximately 4.18 and low aqueous solubility, which are critical parameters for its behavior in complex chemical systems . As an organosulfur compound with the molecular formula C10H20S, its structural features confer specific reactivity and partitioning properties that differentiate it from simpler or aromatic thioethers, positioning it as a compound of interest for specialized research and industrial applications .

Why Sulfide, tert-butyl cyclohexyl (CAS 7133-23-5) Cannot Be Directly Substituted with Other Cyclohexyl or tert-Butyl Sulfides


Substituting Sulfide, tert-butyl cyclohexyl with seemingly analogous compounds like Cyclohexyl methyl sulfide (CAS 7133-37-1) or tert-Butyl phenyl sulfide (CAS 3019-19-0) will fundamentally alter a system's physicochemical behavior and reactivity profile. The combination of a bulky, non-polar cyclohexyl group and a sterically demanding tert-butyl group in the target compound results in a highly specific lipophilicity (predicted ACD/LogP 4.18) and molecular volume that is not replicated by analogs . For instance, replacing the tert-butyl group with a smaller methyl group in Cyclohexyl methyl sulfide drastically reduces lipophilicity and steric bulk, while substituting the cyclohexyl ring with a planar aromatic phenyl group in tert-Butyl phenyl sulfide introduces π-π stacking interactions and alters electronic distribution . These differences critically impact compound partitioning, membrane permeability, and the steric environment around the reactive sulfur center, rendering generic substitution invalid for applications where these parameters are tightly controlled .

Quantitative Evidence for Sulfide, tert-butyl cyclohexyl (CAS 7133-23-5) Differentiation Against Comparators


Predicted Lipophilicity (LogP) Differentiates Sulfide, tert-butyl cyclohexyl from Methyl and Phenyl Analogs

The lipophilicity of Sulfide, tert-butyl cyclohexyl, as measured by its predicted partition coefficient (ACD/LogP), is significantly higher than that of its methyl analog, Cyclohexyl methyl sulfide, and its aromatic analog, tert-Butyl phenyl sulfide. This property directly impacts the compound's behavior in biological systems and extraction processes .

Lipophilicity Druglikeness Physicochemical Properties Partitioning

Distinct Predicted Bioconcentration Factor (BCF) for Sulfide, tert-butyl cyclohexyl Indicates Higher Bioaccumulation Potential

The predicted Bioconcentration Factor (BCF) for Sulfide, tert-butyl cyclohexyl is substantially higher than that of less lipophilic analogs, indicating a greater potential to accumulate in organisms. This is a critical differentiator for environmental fate studies and risk assessments where bioaccumulation is a key endpoint .

Environmental Fate Ecotoxicology Bioaccumulation Risk Assessment

Predicted Thermal Stability of Sulfide, tert-butyl cyclohexyl Surpasses that of Allylic Sulfide Analogs

Based on class-level trends in gas-phase elimination kinetics, the tert-butyl cyclohexyl sulfide is expected to exhibit significantly higher thermal stability compared to allyl cyclohexyl sulfide. This is due to the absence of a reactive allylic group, which in the analog facilitates a low-energy retro-ene decomposition pathway [1].

Thermal Stability Decomposition Kinetics Gas-Phase Chemistry Process Safety

High-Value Application Scenarios for Sulfide, tert-butyl cyclohexyl (CAS 7133-23-5) Based on Verified Evidence


Development of Highly Lipophilic Formulations and Drug Delivery Systems

Due to its high predicted lipophilicity (ACD/LogP of 4.18), Sulfide, tert-butyl cyclohexyl is an excellent candidate for research into lipid-based drug delivery systems, such as liposomes or nanoemulsions, where high partitioning into the lipid bilayer is desired. Its physicochemical profile makes it a suitable model compound for optimizing formulations intended for improved membrane permeability or targeting of hydrophobic compartments .

Model Compound for Environmental Fate and Bioaccumulation Studies

The compound's high predicted Bioconcentration Factor (ACD/BCF of 642.82) positions it as a valuable model substance for studying the environmental fate of lipophilic, persistent organic pollutants. Researchers can use it to calibrate analytical methods, validate predictive models for bioaccumulation, or investigate the behavior of hydrophobic contaminants in aquatic and terrestrial ecosystems .

High-Temperature Chemical Synthesis and Process Development

The inferred thermal stability of this saturated dialkyl sulfide, significantly higher than that of reactive allylic analogs, makes it a robust reagent or solvent component for reactions conducted at elevated temperatures. It is a suitable choice for process chemists developing high-boiling solvent systems or investigating radical-mediated reactions where thermal decomposition of the medium must be avoided [1].

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